

# Ergothioneine: A Comprehensive Technical Guide to its Natural Sources, Dietary Intake, and Analysis

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## Compound of Interest

Compound Name: *Ergostine*

Cat. No.: *B144486*

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## Executive Summary

Ergothioneine (EGT) is a naturally occurring sulfur-containing amino acid with potent antioxidant and cytoprotective properties. Unlike other antioxidants, humans cannot synthesize ergothioneine and must obtain it through their diet.<sup>[1][2][3][4][5]</sup> This has led to growing interest in its potential role as a "longevity vitamin" and its application in pharmaceuticals and functional foods.<sup>[1][6]</sup> This technical guide provides an in-depth overview of the natural sources of ergothioneine, dietary intake levels across different populations, and detailed methodologies for its extraction and quantification. The guide also visualizes the biosynthetic pathways of this unique compound.

## Natural Sources of Ergothioneine

Ergothioneine is synthesized primarily by fungi and certain bacteria.<sup>[7][8][9]</sup> Consequently, its presence in the food chain is largely dependent on the microbial ecosystems in the soil and the consumption of organisms that accumulate it.

## Fungi: The Richest Dietary Source

Mushrooms are unequivocally the most significant dietary source of ergothioneine.<sup>[2][10][11][12][13]</sup> The concentration of ergothioneine varies considerably among different mushroom

species, with some specialty mushrooms containing exceptionally high levels.<sup>[6][10][14]</sup> For instance, gourmet wild and cultivated mushrooms like Hen of the Woods, Shiitake, and King Boletes can have ergothioneine levels 500 to 1000 times higher than those found in grains and vegetables.<sup>[10]</sup> In contrast, the common button mushroom (*Agaricus bisporus*) contains lower, yet still significant, amounts.<sup>[10][11]</sup>

## Animal Products

Ergothioneine is also found in animal products, particularly in organ meats such as liver and kidney.<sup>[12][15][16]</sup> This is a result of animals consuming plants and other materials that contain ergothioneine, which then accumulates in their tissues.

## Plant-Based Sources

While plants do not synthesize ergothioneine themselves, they can absorb it from the soil through symbiotic relationships with mycorrhizal fungi.<sup>[10][11]</sup> This results in detectable, albeit generally lower, levels of ergothioneine in certain grains, beans, and vegetables.<sup>[10][12]</sup> Notable plant sources include black and red beans, and oat bran.<sup>[16]</sup> Fermented foods, such as tempeh, can also be a source of ergothioneine, depending on the microorganisms involved in the fermentation process.<sup>[2][3]</sup>

## Quantitative Data on Ergothioneine Content in Foods

The following tables summarize the ergothioneine content in various food sources, compiled from multiple studies. It is important to note that these values can vary based on factors such as the specific variety of the food, cultivation methods, and analytical techniques used.<sup>[3][10]</sup>

Table 1: Ergothioneine Content in Various Mushroom Species

Mushroom Species	Ergothioneine Content (mg/kg dry weight)	Reference
Pleurotus citrinopileatus (Golden Oyster)	822.1 ± 20.6	<a href="#">[17]</a> <a href="#">[18]</a>
Lepista nuda (Blewit)	Up to 5540	<a href="#">[14]</a>
Grifola frondosa (Maitake/Hen of the Woods)	High	<a href="#">[10]</a>
Lentinula edodes (Shiitake)	High	<a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[12]</a>
Boletus edulis (King Bolete/Porcini)	High	<a href="#">[10]</a> <a href="#">[13]</a>
Pleurotus ostreatus (Oyster Mushroom)	High	<a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Flammulina velutipes (Enokitake)	High	<a href="#">[10]</a>
Agaricus bisporus (Portobello, Crimini)	Moderate	<a href="#">[6]</a>
Agaricus bisporus (White Button)	Lower than many other mushrooms	<a href="#">[6]</a> <a href="#">[10]</a>
Ganoderma species (Reishi)	0.6 - 0.8	<a href="#">[14]</a>

Table 2: Ergothioneine Content in Other Food Sources

Food Source	Ergothioneine Content (mg/kg wet weight unless specified)	Reference
Tempeh	201.13 (dry weight)	<a href="#">[3]</a>
King Crab	Significant amounts	<a href="#">[13]</a>
Black Beans	Significant amounts	<a href="#">[13]</a> <a href="#">[16]</a>
Red Beans	Significant amounts	<a href="#">[13]</a> <a href="#">[16]</a>
Oats	Significant amounts	<a href="#">[13]</a>
Asparagus	163.25 (dry weight)	<a href="#">[3]</a>
Liver (Animal)	High	<a href="#">[12]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Kidney (Animal)	High	<a href="#">[12]</a> <a href="#">[15]</a> <a href="#">[16]</a>
Beer	0.02	<a href="#">[3]</a>

## Dietary Intake Levels of Ergothioneine

The dietary intake of ergothioneine varies significantly across different geographical regions, likely reflecting differences in mushroom consumption.

Table 3: Estimated Daily Dietary Intake of Ergothioneine in Various Countries

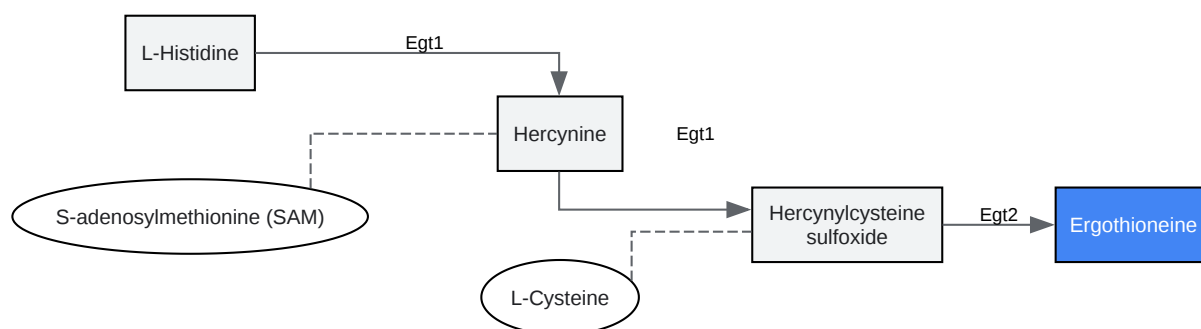
Country/Region	Estimated Daily Intake	Reference
Italy	4.69 - 17.1 mg	<a href="#">[1]</a>
France	2.24 - 3.57 mg	<a href="#">[1]</a>
United States	1.12 - 10.7 mg	<a href="#">[1]</a>
Japan	Positively correlated with fish intake	<a href="#">[19]</a>

## Biosynthesis of Ergothioneine

Ergothioneine is synthesized from the amino acid L-histidine through distinct pathways in fungi and mycobacteria.

## Fungal Biosynthesis Pathway

In fungi, such as *Neurospora crassa*, the biosynthesis of ergothioneine is a two-step enzymatic process.



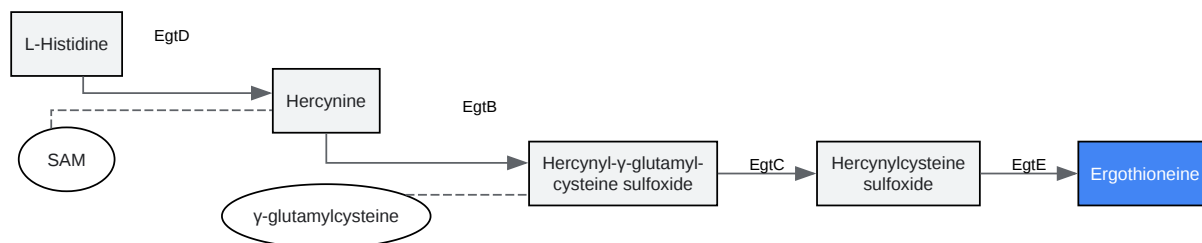
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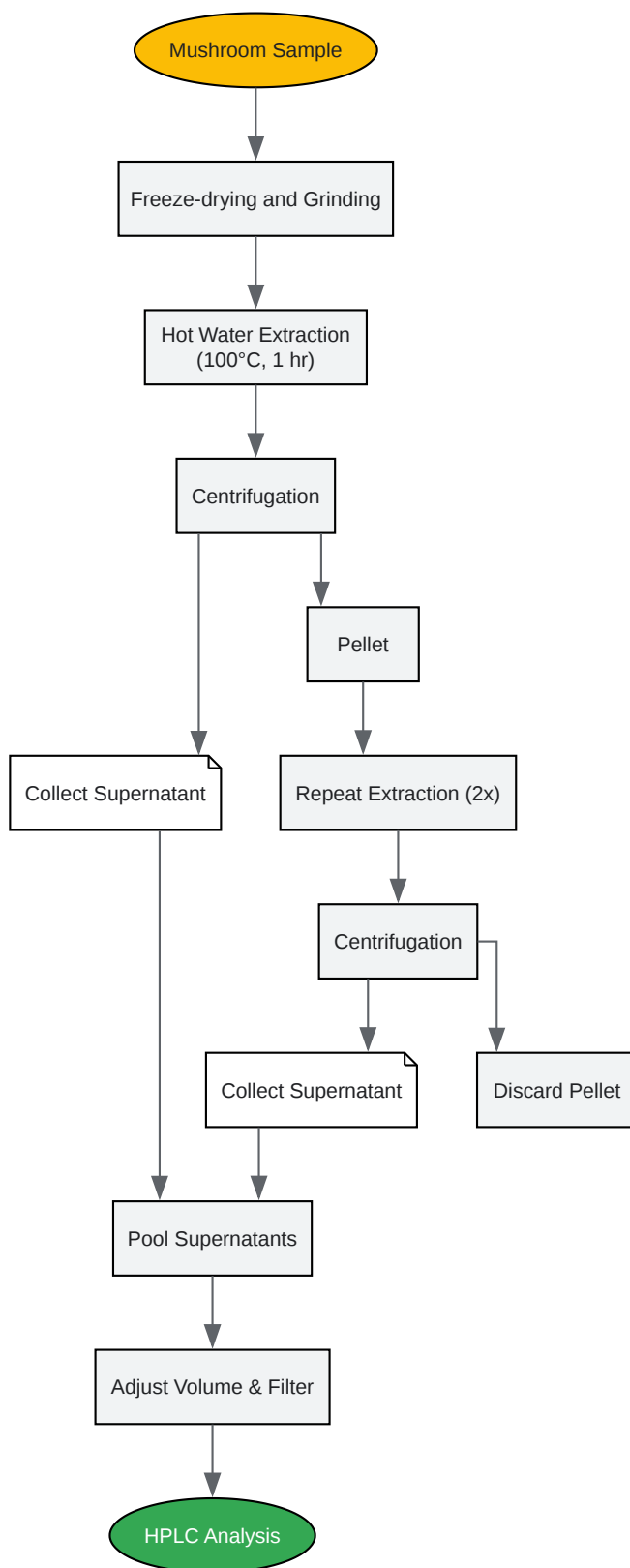
Caption: Fungal ergothioneine biosynthesis pathway.

This pathway is more efficient than the bacterial pathway as it involves fewer enzymatic steps. [9] The enzyme Egt1 first catalyzes the trimethylation of L-histidine to form hercynine, utilizing S-adenosylmethionine (SAM) as the methyl group donor. Egt1 then facilitates the attachment of cysteine to hercynine. Subsequently, the enzyme Egt2, a C-S lyase, converts hercynylcysteine sulfoxide to ergothioneine. [9][20]

## Mycobacterial Biosynthesis Pathway

The biosynthesis of ergothioneine in mycobacteria, such as *Mycobacterium smegmatis*, is a more complex, five-step process.





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